molecular formula C11H11N3O B2411885 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime CAS No. 146139-83-5

1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime

Cat. No.: B2411885
CAS No.: 146139-83-5
M. Wt: 201.229
InChI Key: XHUOZYQEOZTAJF-UHFFFAOYSA-N
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Description

1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime is a chemical compound that features an imidazole ring attached to a phenyl group, which is further connected to an ethanone oxime moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime typically involves the reaction of 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the formation of the oxime .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

    Oxidation: Formation of nitrile oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone
  • 4-(1H-Imidazol-1-yl)phenol
  • 1-(4-(1H-Imidazol-1-yl)phenyl)methanamine

Uniqueness

1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The oxime group can participate in various chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(NE)-N-[1-(4-imidazol-1-ylphenyl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-9(13-15)10-2-4-11(5-3-10)14-7-6-12-8-14/h2-8,15H,1H3/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUOZYQEOZTAJF-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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